3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide, also known as DBIBB, is a synthetic compound that belongs to the class of benzofuran derivatives. It has been widely used in scientific research for its potential therapeutic properties.
Scientific Research Applications
Synthesis and Biological Activity : A range of benzofuran-2-carboxamide derivatives has been synthesized, showing promising biological activities. For example, novel benzofuran carboxamide derivatives have been evaluated for their antimicrobial, anti-inflammatory, and radical scavenging activities, demonstrating the compound's potential in developing new therapeutic agents (Lavanya, Sribalan, & Padmini, 2017). Moreover, benzofuran-2-carboxamide derivatives bearing anti-inflammatory, analgesic, and antipyretic agents were synthesized through a microwave-assisted approach, indicating some derivatives' potent activities (Xie et al., 2014).
Antimicrobial and Antituberculosis Applications : Research on benzofuran derivatives has also explored their potential in antimicrobial and antituberculosis applications. For instance, a study on the synthesis, SAR, molecular docking, and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide highlights the benzofuran compounds' capacity as good chelating agents with significant applications in treating bacterial infections (Thorat et al., 2016).
Chemical Synthesis and Characterization : Beyond biological applications, benzofuran and benzamide derivatives are critical in chemical synthesis and material science. Studies on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from tert-butylcatechol demonstrate the utility of benzamide derivatives in creating new polymeric materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Anticancer Research : The compound and its related derivatives have also been investigated for their anticancer properties. For instance, novel cyclin-dependent kinase (CDK) and histone deacetylase (HDAC) dual inhibitors based on benzamides have shown potent in vitro and in vivo anticancer activity, highlighting the therapeutic potential of such compounds in treating malignant tumors (Cheng, Yun, Ullah, & Yuan, 2020).
properties
IUPAC Name |
3-[(2,4-dichlorobenzoyl)amino]-N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O5/c1-31-14-8-10-18(20(12-14)32-2)27-24(30)22-21(16-5-3-4-6-19(16)33-22)28-23(29)15-9-7-13(25)11-17(15)26/h3-12H,1-2H3,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLBANCVJLCFMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorobenzamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.